![molecular formula C9H13N3O4 B3110459 Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate CAS No. 179983-49-4](/img/structure/B3110459.png)
Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Overview
Description
Tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 179983-49-4 . It has a molecular weight of 227.22 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H13N3O4/c1-9(2,3)16-8(13)7-10-6(12(14)15)5-11(7)4/h5H,1-4H3 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Radioprotective Agents Synthesis
Research on the synthesis of novel chiral nitronyl nitroxyl radicals, such as L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate (L-NNP), reveals potential applications in radioprotection. These compounds, related to tert-butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, have been synthesized and tested for cytotoxic and radioprotective effects, indicating their potential use in protecting against radiation-induced damage (Qin et al., 2009).
Intermediate for Biological Active Compounds
The compound tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized through a simple, low-cost amination process, serves as an important intermediate for the synthesis of biologically active benzimidazole compounds. This indicates the relevance of this compound derivatives in the production of significant pharmaceutical agents (Liu Ya-hu, 2010).
Structural Analysis in Crystallography
The study of carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, structurally related to this compound, offers insights into the interplay of strong and weak hydrogen bonds in crystal structures. These analyses are essential for understanding the molecular environments and interactions in crystalline materials (Das et al., 2016).
Hydrolysis and Crystallization Studies
The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. This process highlights the importance of hydrolysis reactions in the transformation of this compound into other useful compounds (Wu et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1-methyl-4-nitroimidazole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)7-10-6(12(14)15)5-11(7)4/h5H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILGOBSGMYVRDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CN1C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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